6-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile
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Overview
Description
6-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a pyridazine ring fused with a furan ring, a piperazine ring, and a pyridine ring. This compound is of significant interest due to its potential pharmacological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine and furan rings, followed by their fusion. The piperazine ring is then introduced, and finally, the pyridine ring is attached. Common reagents used in these reactions include hydrazine, aryl hydrazines, ketones, esters, and 1,4-dicarbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. The use of automated reactors and continuous flow chemistry could enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridazine ring can produce dihydropyridazines.
Scientific Research Applications
6-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties
Mechanism of Action
The mechanism of action of 6-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: These compounds share the pyridazine ring and exhibit similar pharmacological activities, such as antihypertensive and anticancer properties.
Furan Derivatives: Compounds containing the furan ring are known for their antimicrobial and anti-inflammatory activities.
Uniqueness
6-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile is unique due to its combination of multiple heterocyclic rings, which confer a diverse range of biological activities and make it a versatile scaffold for drug development.
Properties
IUPAC Name |
6-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c19-12-14-3-5-17(20-13-14)23-7-9-24(10-8-23)18-6-4-15(21-22-18)16-2-1-11-25-16/h1-6,11,13H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKFRIPCDLNKKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C#N)C3=NN=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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